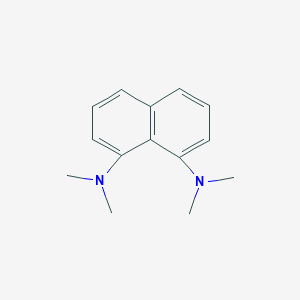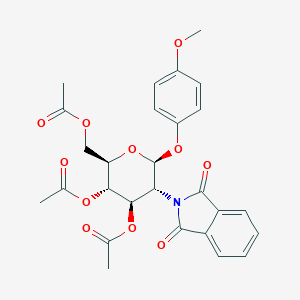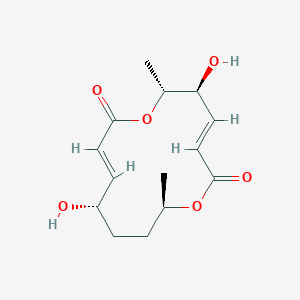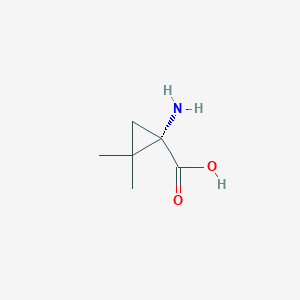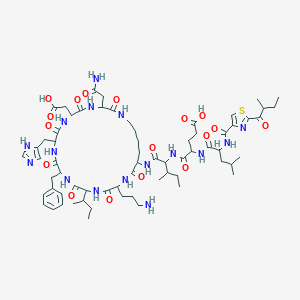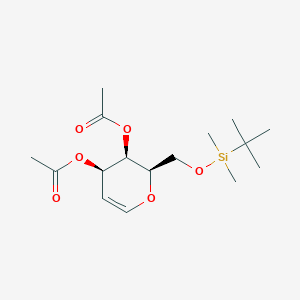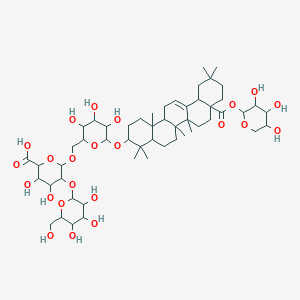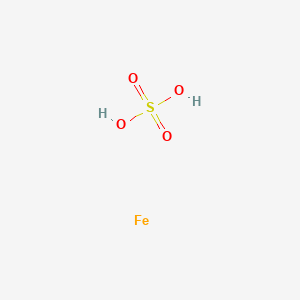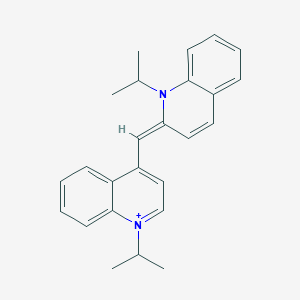
Disprocynium24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disprocynium24, also known as D24, is a synthetic compound that belongs to the family of cationic amphiphilic molecules. It was first synthesized in 1996 by researchers at the University of California, Berkeley. Since then, D24 has been extensively studied for its potential applications in various scientific fields, including drug delivery, gene therapy, and nanotechnology.
Wirkmechanismus
The mechanism of action of Disprocynium24 is complex and not fully understood. It is believed that Disprocynium24 interacts with cell membranes through electrostatic interactions, leading to the formation of transient pores that allow the entry of therapeutic molecules into cells. In addition, Disprocynium24 can disrupt the integrity of lipid membranes, leading to cell death.
Biochemische Und Physiologische Effekte
Disprocynium24 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Disprocynium24 can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. In addition, Disprocynium24 has been shown to have antimicrobial properties, making it a potential candidate for the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Disprocynium24 is its ability to self-assemble into nanoparticles, which can be used to encapsulate drugs and protect them from degradation. In addition, Disprocynium24 has been shown to have low toxicity in vitro, making it a promising candidate for further studies. However, one of the limitations of Disprocynium24 is its complex synthesis, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of Disprocynium24. One potential application is in the field of gene therapy, where Disprocynium24 could be used to deliver therapeutic genes into cells. In addition, Disprocynium24 could be used as a scaffold for the development of new drug delivery systems. Finally, further studies are needed to fully understand the mechanism of action of Disprocynium24 and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of Disprocynium24 is a complex process that involves several steps. The starting material is a commercially available compound called meso-tetraphenylporphyrin (TPP). The TPP molecule is modified to introduce cationic charges, which are essential for the amphiphilic properties of Disprocynium24. The final step involves the addition of a hydrophobic tail to the molecule, which enhances its solubility in organic solvents.
Wissenschaftliche Forschungsanwendungen
Disprocynium24 has been studied extensively for its potential applications in drug delivery and gene therapy. Its cationic nature allows it to interact with negatively charged cell membranes, facilitating the delivery of therapeutic molecules into cells. In addition, Disprocynium24 can self-assemble into nanoparticles, which can be used to encapsulate drugs and protect them from degradation.
Eigenschaften
CAS-Nummer |
149578-82-5 |
|---|---|
Produktname |
Disprocynium24 |
Molekularformel |
C25H27N2+ |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
(2E)-1-propan-2-yl-2-[(1-propan-2-ylquinolin-1-ium-4-yl)methylidene]quinoline |
InChI |
InChI=1S/C25H27N2/c1-18(2)26-16-15-21(23-10-6-8-12-25(23)26)17-22-14-13-20-9-5-7-11-24(20)27(22)19(3)4/h5-19H,1-4H3/q+1 |
InChI-Schlüssel |
TYFOKKOWQOKKCH-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)N1/C(=C/C2=CC=[N+](C3=CC=CC=C23)C(C)C)/C=CC4=CC=CC=C41 |
SMILES |
CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41 |
Kanonische SMILES |
CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41 |
Andere CAS-Nummern |
149578-82-5 |
Synonyme |
1,1'-diisopropyl-2,4'-cyanine disprocynium 24 disprocynium 24 perchlorate disprocynium24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B140686.png)
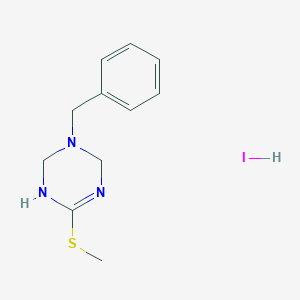
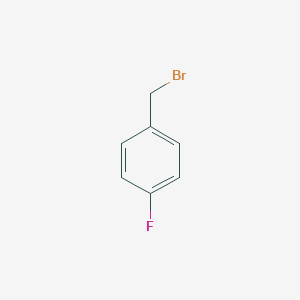
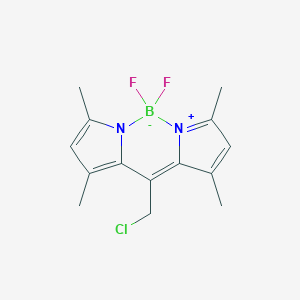
![[1,1'-Biphenyl]-4-carboximidamide](/img/structure/B140691.png)
![5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione](/img/structure/B140694.png)
